

Application Notes and Protocols for Denifanstat in Mouse Models of NASH

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These application notes provide a comprehensive guide for researchers utilizing **Denifanstat** and its surrogates in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The protocols are designed for professionals in drug development and related scientific fields.

Introduction to Denifanstat

Denifanstat (also known as TVB-2640) is a potent and selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1] In NASH, FASN activity is upregulated, leading to excessive lipid accumulation in the liver, inflammation, and fibrosis.[2] By inhibiting FASN, **Denifanstat** aims to reduce these key drivers of NASH progression.[3] Preclinical studies have largely utilized TVB-3664, a close analog of **Denifanstat** with optimized pharmacokinetic properties in mice.[3]

Quantitative Data Summary

The following tables summarize the dosages and significant outcomes of **Denifanstat**'s surrogate, TVB-3664, in various mouse models of NASH.

Table 1: TVB-3664 Dosage and Administration in Mouse Models of NASH



Mouse Model	NASH Induction Method	Compoun d	Dosage	Administr ation Route	Treatmen t Duration	Referenc e
C57BL/6J	Western Diet (40% fat, 20% fructose, 2% cholesterol)	TVB-3664	10 mg/kg	Oral gavage, once daily	8 weeks	[3]
C57BL/6J	Western Diet + Carbon Tetrachlori de (CCl4)	TVB-3664	3, 5, or 10 mg/kg	Oral gavage, once daily	12 weeks	[2]
C57BL/6J	Fast-Food Diet (FFD)	TVB-3664	5 mg/kg	Oral gavage, once daily	10 weeks	[4]
C57BL/6J	High- Fat/Fructos e/Cholester ol Diet (HFFCD)	TVB-3664	Not specified	Oral gavage, once daily	8 weeks	[5]

Table 2: Summary of Preclinical Efficacy of FASN Inhibition in NASH Mouse Models



Mouse Model	Compound	Key Findings	Reference
Diet-induced NASH	TVB-3664	Reduced NAFLD Activity Score (NAS), fibrosis score, plasma ALT and triglycerides.	[3]
Diet and CCl4- induced NASH	TVB-3664	Dose-dependent reduction in liver fibrosis, collagen deposition, and expression of profibrotic genes. Reduced tumor development.	[2]
LDL receptor knockout mice with dyslipidemia and MASH	nockout mice with TVB-3664 atherosclerosis, and lyslipidemia and improved liver		[4][6][7]
Diet-induced, biopsy- TVB-3664 confirmed NASH		Reversed steatohepatitis, reduced hepatocyte ballooning, inflammation, and steatosis. Lowered plasma ALT and AST. Diminished liver triglycerides and cholesterol.	[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of FASN inhibitors in mouse models of NASH.



Protocol 1: Induction of NASH using a Western Diet and CCl4

This protocol describes the induction of a fibrotic NASH model in mice, which closely mimics the features of human NASH.[8]

Materials:

- 6-week-old male C57BL/6J mice
- High-Fat/High-Cholesterol Western Diet (e.g., 40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]
- Sugar water solution (18.9 g/L D-(+)-Glucose and 23.1 g/L D-(-)-Fructose)[3]
- Carbon Tetrachloride (CCl4)
- Corn oil or other suitable vehicle for CCl4
- TVB-3664
- Vehicle for TVB-3664 (e.g., 30% PEG400 in water)[2]

Procedure:

- Acclimatize mice for at least one week upon arrival.
- Provide mice with the Western Diet and sugar water ad libitum for the duration of the study (24 weeks).[2]
- Starting from week 1, administer CCl4 via intraperitoneal (IP) injection once weekly at a dose of 0.2 μl/g body weight.[2]
- From week 13 to week 24, begin daily oral administration of either vehicle or TVB-3664 at the desired dosage (e.g., 3, 5, or 10 mg/kg).[2]
- At the end of the 24-week period, sacrifice the mice and collect blood and liver tissue for analysis.



Protocol 2: Therapeutic Intervention in an Established Diet-Induced NASH Model

This protocol is designed to evaluate the therapeutic efficacy of a compound in mice with preexisting NASH and fibrosis.

Materials:

- Male C57BL/6J mice
- Western Diet (40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]
- TVB-3664
- Vehicle for TVB-3664

Procedure:

- Feed mice the Western Diet for an extended period (e.g., 44 weeks) to establish NASH and fibrosis.[3]
- Perform a pre-treatment liver biopsy to confirm the presence of NASH with fibrosis.[3]
- Randomize mice into treatment and vehicle control groups.
- Administer TVB-3664 (e.g., 10 mg/kg) or vehicle orally once daily for 8 weeks while continuing the Western Diet.[3]
- At the end of the treatment period, collect terminal samples for histological and biochemical analysis.

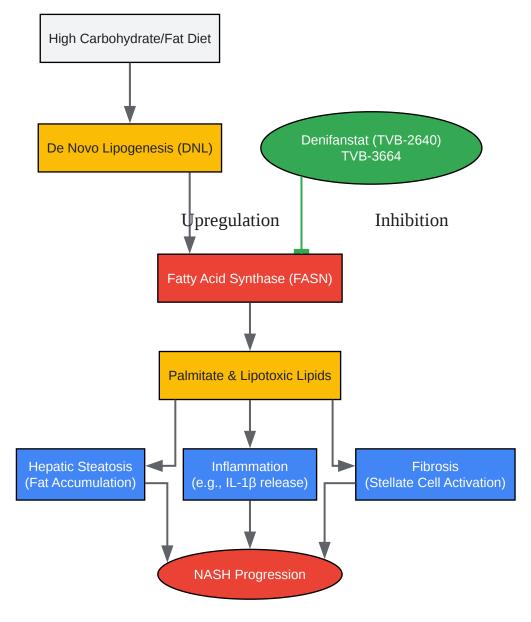
Endpoint Analysis

 Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis. The NAFLD Activity Score (NAS) should be used for grading.



- Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be measured as markers of liver injury. Plasma lipids (triglycerides, cholesterol) should also be assessed.
- Gene Expression Analysis: RNA can be extracted from liver tissue to analyze the expression of genes involved in fibrosis (e.g., Collagen1α1, αSMA, TIMP1) and inflammation via RT-qPCR.[2]

Visualizations Signaling Pathway of FASN Inhibition in NASH





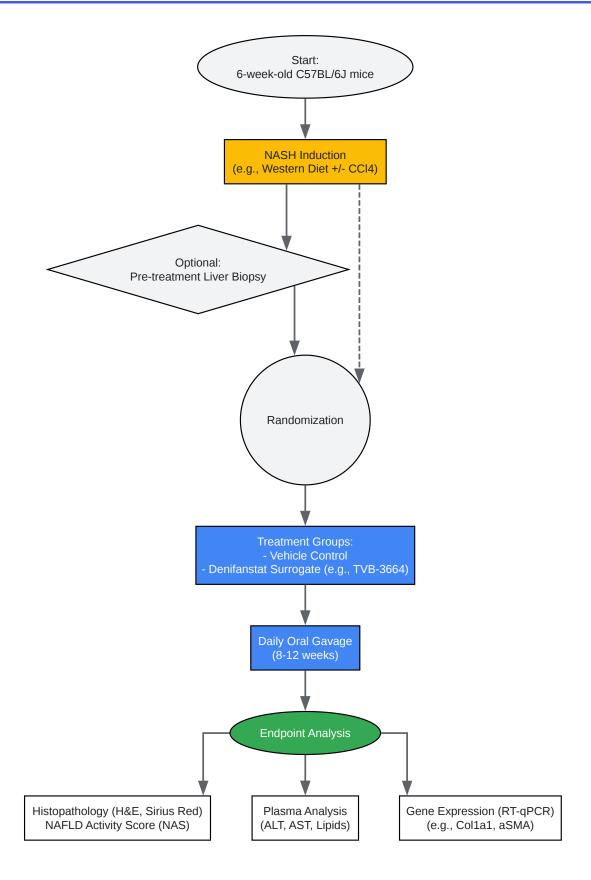


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Caption: Mechanism of **Denifanstat** in ameliorating NASH.

Experimental Workflow for Preclinical Evaluation





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